molecular formula C4H8O2 B3044193 Butyric-3,3-D2 acid CAS No. 64833-96-1

Butyric-3,3-D2 acid

Cat. No.: B3044193
CAS No.: 64833-96-1
M. Wt: 90.12 g/mol
InChI Key: FERIUCNNQQJTOY-CBTSVUPCSA-N
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Description

Butyric-3,3-D2 acid is a deuterated form of butyric acid, where the hydrogen atoms at the third carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Butyric acid itself is a short-chain fatty acid with the chemical formula C4H8O2, known for its role in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions: Butyric-3,3-D2 acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: Conversion to butyric anhydride or butyryl chloride.

    Reduction: Formation of butanol through catalytic hydrogenation.

    Substitution: Formation of esters and amides through reactions with alcohols and amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as phosphorus pentoxide or thionyl chloride.

    Reduction: Catalysts like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acid catalysts for esterification and ammonia or amines for amidation.

Major Products:

    Oxidation: Butyric anhydride, butyryl chloride.

    Reduction: Butanol.

    Substitution: Butyric esters, butyramides.

Scientific Research Applications

Butyric-3,3-D2 acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent in cancer research.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the context of colorectal cancer.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyric-3,3-D2 acid involves its interaction with cellular pathways and molecular targets. In biological systems, it is known to modulate gene expression and influence cellular differentiation and apoptosis. The deuterium atoms in this compound can provide insights into the metabolic fate of butyric acid and its derivatives, helping to elucidate the underlying mechanisms of its biological effects.

Comparison with Similar Compounds

    Butyric Acid: The non-deuterated form, widely studied for its biological and industrial applications.

    Indole-3-Butyric Acid: A plant growth regulator with similar structural features but different biological functions.

    Propionic Acid: Another short-chain fatty acid with distinct metabolic and industrial roles.

Uniqueness: Butyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution allows researchers to track the metabolic pathways and interactions of butyric acid with greater precision, providing deeper insights into its biological and chemical properties.

Biological Activity

Butyric-3,3-D2 acid, a deuterated derivative of butyric acid, exhibits significant biological activity, particularly in relation to gut health and metabolic processes. This article explores its biological functions, mechanisms of action, and potential applications based on recent research findings.

Overview of Butyric Acid and Its Derivatives

Butyric acid is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers in the gut. It serves as a primary energy source for colonocytes (the cells lining the colon) and plays a crucial role in maintaining intestinal homeostasis. The deuterated form, this compound, retains similar biological properties while allowing researchers to trace metabolic pathways due to the distinct mass of deuterium.

Biological Functions

1. Gut Health:

  • Energy Source: Butyric acid is vital for the energy metabolism of colonocytes, promoting cellular health and function .
  • Anti-inflammatory Properties: It exhibits anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which are involved in the regulation of gene expression related to inflammation .

2. Modulation of Gut Microbiota:

  • Butyric acid influences the composition of gut microbiota, enhancing the production of beneficial SCFAs and suppressing pathogenic bacteria .

3. Neuroprotective Effects:

  • Emerging studies suggest that butyric acid can cross the blood-brain barrier, potentially offering protective effects against neurodegenerative diseases like Parkinson's and Alzheimer's by reversing histone acetylation deficits .

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition: By inhibiting HDACs, butyric acid alters gene expression patterns that regulate cell differentiation and apoptosis .
  • Cellular Metabolism: It enhances mitochondrial activity and influences metabolic pathways critical for cell survival and function .
  • Immune Modulation: Butyric acid stimulates a specific immune response while reducing pro-inflammatory cytokines, thus contributing to an anti-inflammatory environment in the gut .

Research Findings

Recent studies have provided insights into the biological activities of butyric acid derivatives:

StudyFindings
Schulze et al. (2022)Butyric acid supplementation increased IgG productivity in cell cultures by 96%, demonstrating its role in enhancing biotherapeutic production .
PMC10990906Highlighted butyric acid's effectiveness as an alternative to antibiotics in animal husbandry by improving gut health and growth performance .
PMC8421030Found significant correlations between serum levels of butyric acid and treatment responses in neuropsychiatric conditions, suggesting its therapeutic potential .

Case Studies

  • Animal Husbandry Applications:
    • In livestock studies, butyric acid derivatives have been used as feed additives to enhance growth rates and improve overall gut health by modulating microbial populations .
  • Neuropsychiatric Research:
    • Clinical studies have indicated that higher baseline levels of butyric acid correlate with improved treatment outcomes in patients with schizophrenia, pointing towards its role in mental health therapies .

Properties

IUPAC Name

3,3-dideuteriobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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